Product packaging for Isopropyl octadecyl ether(Cat. No.:CAS No. 65018-62-4)

Isopropyl octadecyl ether

Cat. No.: B14482707
CAS No.: 65018-62-4
M. Wt: 312.6 g/mol
InChI Key: DCZWEVHGJXFVJU-UHFFFAOYSA-N
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Description

Contextualization of Alkyl Ethers in Advanced Chemical Research

Ethers, a class of organic compounds with the general formula R-O-R', are fundamental structures in chemistry. acs.org Their characteristic ether linkage, an oxygen atom connected to two alkyl or aryl groups, imparts significant chemical stability. gatech.edu Unlike esters, ethers are resistant to hydrolysis, making them suitable for durable and long-lasting materials. gatech.edu This inherent stability has established alkyl ethers as vital components in numerous research and industrial domains. They are widely used as solvents due to their ability to dissolve a range of substances and their relatively low reactivity, which prevents interference with chemical reactions. mpg.de

In the pharmaceutical sector, the ether linkage is present in various compounds, contributing to their physicochemical properties and bioactivity. mpg.de Furthermore, in polymer science, polyethers—polymers containing ether linkages in their main chain—are crucial for producing materials like polyurethanes and biocompatible polymers such as polyethylene (B3416737) glycol (PEG). acs.orggatech.edu The pursuit of "green chemistry" has also influenced ether synthesis, with research focusing on more environmentally benign methods like microwave-assisted reactions and the use of sustainable catalysts to minimize hazardous waste. mpg.de

Significance of Long-Chain Ethers in Contemporary Chemical Science

Long-chain ethers, which feature extended alkyl groups, possess distinct properties that make them significant in contemporary chemical science. The presence of a long hydrocarbon chain, such as the octadecyl (C18) group, imparts a highly hydrophobic (water-repelling) nature to the molecule. researchgate.net This characteristic is fundamental to the creation of amphiphilic molecules—compounds that have both hydrophobic and hydrophilic (water-attracting) sections.

These amphiphilic ethers are critical for a wide array of applications. They can self-assemble in aqueous solutions to form micelles, which are used as polymeric surfactants, viscosity enhancers, and components of supramolecular hydrogels. researchgate.net In materials science, the incorporation of long alkyl chains into polymer backbones allows for control over the material's behavior in water and can be used to develop smart, responsive materials. For instance, long-chain alkyl glycidyl (B131873) ethers are used as hydrophobic monomers in polymerization reactions to create apolar aliphatic polyethers. researchgate.net The combination of these hydrophobic chains with hydrophilic polymers results in amphiphilic block copolymers with applications in drug delivery and as co-surfactants in microemulsion systems. researchgate.net Research into long-chain ethers like octadecyl vinyl ether has demonstrated their utility in creating thermoresponsive polymers that exhibit phase separation in solution, a property valuable for developing advanced functional materials. researchgate.net

Overview of Current Research Trajectories for Isopropyl Octadecyl Ether

Specific, publicly documented research focusing exclusively on this compound is limited. Much of the available information is confined to chemical databases that list its predicted or measured physicochemical properties. chemeo.comchemeo.com However, based on the known characteristics of its constituent parts—the long octadecyl chain and the isopropyl ether group—potential research trajectories can be extrapolated from studies on analogous compounds.

One promising area is in the field of polymer chemistry. Research on poly(octadecyl vinyl ether) and polyethylene glycol octadecyl ether demonstrates the value of the C18 chain in creating comb-like polymers and phase-change materials (PCMs). researchgate.netresearchgate.net A logical research direction would be the synthesis and polymerization of an this compound monomer to investigate its potential in similar applications. For example, its incorporation into copolymers could be explored to fine-tune the thermal properties and hydrophobicity of advanced materials. jlu.edu.cn

Another potential trajectory lies in the study of surfactants and emulsifiers. A European patent describes the preparation of amphiphilic, non-ionic, glycerol-derived compounds using octadecyl glycidyl ether and isopropanol (B130326) as a solvent, highlighting the utility of these structural components in creating surface-active agents for cosmetic or pharmaceutical emulsions. google.com Research could therefore be directed towards the synthesis of this compound and the characterization of its surfactant properties, potentially as a non-ionic emulsifier.

Delineation of Knowledge Gaps and Future Research Imperatives

The primary knowledge gap concerning this compound is the scarcity of dedicated scientific literature. This absence translates into several specific areas requiring investigation:

Validated Synthesis Routes: While general ether synthesis methods like the Williamson ether synthesis are well-established, there is a lack of documented, optimized, and validated protocols specifically for producing this compound with high yield and purity. deepdyve.com Developing and publishing such methods is a fundamental first step for enabling further research.

Empirical Property Characterization: Many of the available physical and chemical properties for this compound are calculated using computational methods like the Joback or Crippen methods. chemeo.comchemeo.com There is a need for empirical validation of these properties, including its boiling point, melting point, viscosity, and solubility, through laboratory measurement.

Performance in Applications: There is a significant gap in understanding how this compound performs in practical applications. Future research should focus on its efficacy as a surfactant, its properties as a phase-change material, its potential as a hydrophobic monomer in polymer synthesis, and its utility as a specialty solvent or plasticizer. researchgate.netjlu.edu.cn

Polymerization and Copolymerization Studies: No studies have been found that investigate the polymerization of a monomer derived from this compound. Research is needed to determine its reactivity, how it can be incorporated into polymers, and what properties such polymers would exhibit. This includes exploring its potential use in creating amphiphilic or thermoresponsive copolymers. researchgate.netresearchgate.net

Interfacial and Self-Assembly Behavior: For its potential use as a surfactant, detailed studies on its behavior at interfaces (e.g., oil-water) and its self-assembly characteristics (e.g., critical micelle concentration) in solution are required.

Addressing these knowledge gaps through targeted research is imperative for unlocking the potential of this compound and establishing its role within materials science and applied chemistry.

Chemical and Physical Properties of this compound

The following table summarizes key physicochemical properties of this compound, with much of the data derived from computational models as noted. chemeo.comchemeo.com

PropertyValueUnitSource / Method
Molecular Formula C₂₁H₄₄O--
Molecular Weight 312.57 g/mol IUPAC
Normal Melting Point (Tfus) 333.66KJoback Method
Normal Boiling Point (Tboil) 701.86KJoback Method
Critical Temperature (Tc) 867.07KJoback Method
Critical Pressure (Pc) 950.84kPaJoback Method
Critical Volume (Vc) 1.224m³/kmolJoback Method
Enthalpy of Fusion (ΔfusH°) 47.81kJ/molJoback Method
Enthalpy of Vaporization (ΔvapH°) 64.36kJ/molJoback Method
Log10 of Water Solubility (log10WS) -7.81-Crippen Method
Octanol/Water Partition Coeff. (logPoct/wat) 7.673-Crippen Method
Non-polar Retention Indices (Inp) 2125.00-NIST

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44O B14482707 Isopropyl octadecyl ether CAS No. 65018-62-4

Properties

CAS No.

65018-62-4

Molecular Formula

C21H44O

Molecular Weight

312.6 g/mol

IUPAC Name

1-propan-2-yloxyoctadecane

InChI

InChI=1S/C21H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21(2)3/h21H,4-20H2,1-3H3

InChI Key

DCZWEVHGJXFVJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(C)C

Origin of Product

United States

Synthetic Pathways and Reaction Mechanisms for Isopropyl Octadecyl Ether

Established Methodologies for Etherification Reactions

Established methods for synthesizing ethers, particularly unsymmetrical ones like isopropyl octadecyl ether, have long relied on foundational organic reactions. These techniques, while effective, often face challenges related to substrate reactivity, reaction conditions, and potential side reactions.

The Williamson ether synthesis is a cornerstone method for preparing both symmetrical and asymmetrical ethers. byjus.comwikipedia.org Developed in 1850, the reaction typically involves the S_N2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide. byjus.comwikipedia.org For the synthesis of this compound, two primary routes are theoretically possible:

Route A: The reaction of sodium isopropoxide (a secondary alkoxide) with 1-octadecyl halide (a primary halide).

Route B: The reaction of sodium octadecyloxide (a primary alkoxide) with an isopropyl halide (a secondary halide).

The mechanism involves the nucleophilic attack of the alkoxide on the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage in a single, concerted step. wikipedia.org

However, the choice of reactants is critical due to competing side reactions, primarily the E2 (bimolecular elimination) reaction. chemistrytalk.orglibretexts.org Alkoxides are not only strong nucleophiles but also strong bases. libretexts.org When reacting with secondary or tertiary alkyl halides, they can abstract a proton from a β-carbon, leading to the formation of an alkene instead of the desired ether. wikipedia.orgfrancis-press.com Consequently, Route A , which utilizes a primary octadecyl halide, is strongly preferred as it minimizes the E2 elimination pathway. libretexts.orgRoute B would likely result in significant formation of propene via elimination, drastically reducing the yield of this compound. wikipedia.org

Adaptations for long-chain alcohols like octadecanol involve ensuring proper reaction conditions. The formation of the alkoxide is achieved by treating the alcohol (isopropanol or octadecanol) with a strong base such as sodium hydride (NaH). libretexts.org Aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to dissolve the reactants and facilitate the S_N2 reaction. chemistrytalk.orgfrancis-press.com

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound
RouteAlkoxideAlkyl HalideReaction TypeMajor ProductMajor Side ProductSuitability
A Sodium Isopropoxide1-Octadecyl HalideS_N2This compoundMinimalPreferred
B Sodium OctadecyloxideIsopropyl HalideE2 / S_N2This compoundPropeneNot Preferred

The O-alkylation of octadecanol is a direct application of the principles seen in the Williamson synthesis, focusing on octadecanol as the starting material. In this approach, octadecanol is first converted to its conjugate base, sodium octadecyloxide, by a strong base. This alkoxide then acts as a nucleophile.

The choice of the alkylating agent to introduce the isopropyl group is crucial. While isopropyl halides (like 2-bromopropane) are common alkylating agents, their secondary nature makes them prone to elimination reactions under the strongly basic conditions required. youtube.com

Alternative strategies for the alkylation of alcohols exist, sometimes employing different electrophiles or catalysts to improve yields and minimize side reactions. For instance, instead of halides, sulfonate esters (like tosylates) can be used as leaving groups, as they are not as readily eliminated as halides. youtube.com However, the fundamental challenge of elimination with secondary electrophiles remains a significant consideration. youtube.com

The synthesis of ethers via the acid-catalyzed dehydration of two alcohol molecules is a common industrial method, particularly for symmetrical ethers like diethyl ether from ethanol. libretexts.orglibretexts.org Applying this to produce an unsymmetrical ether like this compound involves the cross-dehydration of isopropanol (B130326) and octadecanol.

The reaction is typically catalyzed by strong acids, such as sulfuric acid, or solid acid catalysts like zeolites (e.g., ZSM-5, Beta), aluminosilicates, or zirconium phosphate (B84403). stackexchange.comoiccpress.comgoogle.com The mechanism involves the protonation of one alcohol's hydroxyl group, converting it into a good leaving group (water). The second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an S_N2 reaction to form a protonated ether, which is then deprotonated. libretexts.org

This method faces several significant challenges for this specific ether:

Selectivity: A mixture of three products is expected: the desired this compound and the two symmetrical ethers, diisopropyl ether and dioctadecyl ether. libretexts.org

Alkene Formation: Secondary alcohols like isopropanol are highly susceptible to intramolecular dehydration (E1 mechanism) at elevated temperatures, leading to the formation of propene. stackexchange.comresearchgate.net This is often the dominant reaction pathway, especially with strong acids and heat. stackexchange.com

Reaction Conditions: Achieving a balance of conditions that favors intermolecular dehydration over intramolecular dehydration is difficult. Low temperatures favor etherification, but the reaction rate may be impractically slow, especially for a long-chain, less volatile alcohol like octadecanol. libretexts.orgstackexchange.com

Recent research has focused on developing catalysts that can selectively promote the formation of unsymmetrical ethers. For example, zirconium phosphate-modified natural zeolites have been studied for the catalytic dehydration of isopropanol to diisopropyl ether, demonstrating the ongoing effort to control this reaction. oiccpress.com

Table 2: Potential Products in Catalytic Dehydration of Isopropanol and Octadecanol
Reactant 1Reactant 2ProductProduct Type
IsopropanolOctadecanolThis compoundUnsymmetrical Ether
IsopropanolIsopropanolDiisopropyl etherSymmetrical Ether
OctadecanolOctadecanolDioctadecyl etherSymmetrical Ether
Isopropanol-PropeneAlkene (Side Product)

Advanced Synthetic Strategies for this compound

To overcome the limitations of classical methods, advanced synthetic strategies have been developed that offer greater efficiency, selectivity, and milder reaction conditions.

A modern and highly attractive route for synthesizing unsymmetrical ethers is the catalytic hydrodeoxygenation (HDO) of esters. semanticscholar.orgacs.org This method uses a suitable ester precursor, such as isopropyl octadecanoate, and catalytically removes the carbonyl oxygen using molecular hydrogen (H₂), with water being the only theoretical byproduct. semanticscholar.orgacs.org

A notable catalytic system for this transformation is a heterogeneous platinum–molybdenum catalyst supported on zirconium oxide (Pt–Mo/ZrO₂). semanticscholar.orgacs.org This system has been shown to convert a wide range of esters into their corresponding unsymmetrical ethers in moderate to excellent yields under relatively mild conditions (e.g., 0.5 MPa H₂ at 100 °C). acs.org

The proposed mechanism involves cooperative catalysis between the platinum nanoparticles and adjacent molybdenum oxide species. acs.org The process is believed to proceed through several steps:

H₂ dissociates on the Pt nanoparticles.

Spillover hydrogen generates oxygen vacancy sites on the molybdenum oxide clusters.

The acyl carbonyl group of the ester adsorbs onto these vacancy sites, activating it.

The activated ester undergoes hydrodeoxygenation to yield the final ether product. acs.org

This method avoids the use of stoichiometric reagents like metal hydrides (e.g., LiAlH₄) or hydrosilanes, which generate significant waste, representing a greener and more efficient alternative. acs.orgresearchgate.net

The challenge in synthesizing unsymmetrical ethers often lies in achieving high chemoselectivity—that is, favoring the cross-reaction between two different molecules over self-reaction. nih.gov Advanced catalytic systems have been designed to address this.

One such approach is the reductive etherification of a carbonyl compound with an alcohol. This involves the coupling of an aldehyde or ketone with an alcohol in the presence of a reducing agent. For instance, a well-defined cationic ruthenium-hydride complex has been shown to catalyze the reductive coupling of aldehydes and ketones with alcohols using H₂ as the reductant in an aqueous solution. nih.gov To synthesize this compound via this route, one could potentially react octadecanal (B32862) with isopropanol or acetone (B3395972) with octadecanol. This method is highly chemoselective, avoiding the formation of wasteful byproducts. nih.gov

Another strategy is the catalytic cross-dehydration of two different alcohols . While traditional acid catalysis yields product mixtures, sophisticated catalysts can achieve high selectivity. For example, a cationic ruthenium–hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has been reported to selectively catalyze the etherification of two different alcohols, tolerating a wide range of functional groups and forming unsymmetrical ethers without the need for reactive reagents. researchgate.net This approach could directly couple isopropanol and octadecanol, minimizing the formation of the two corresponding symmetrical ethers. researchgate.net These advanced methods represent the forefront of efficient and selective ether synthesis.

Mechanistic Investigations of this compound Formation

The synthesis of this compound, an asymmetrical ether, is primarily achieved through the catalytic etherification of 1-octadecanol and isopropanol. This process involves the dehydration of the two alcohols to form an ether linkage, typically facilitated by an acid catalyst. Mechanistic investigations are crucial for optimizing reaction conditions to maximize the yield and selectivity of the desired product.

Detailed Reaction Mechanisms of Catalytic Etherification Processes

The formation of this compound from 1-octadecanol and isopropanol via acid-catalyzed dehydration is a well-established method for ether synthesis. masterorganicchemistry.com The reaction mechanism involves several key steps, which can proceed through pathways analogous to either SN1 or SN2 reactions, depending on the specific reactants and conditions.

The general acid-catalyzed mechanism is as follows:

Protonation of an Alcohol: An acid catalyst donates a proton (H⁺) to the hydroxyl group of one of the alcohol molecules. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺, water). masterorganicchemistry.comresearchgate.net Both isopropanol (a secondary alcohol) and 1-octadecanol (a primary alcohol) can be protonated.

Nucleophilic Attack: The non-protonated alcohol molecule then acts as a nucleophile, attacking the electrophilic carbon atom bonded to the protonated hydroxyl group. This step forms a new carbon-oxygen bond and an oxonium ion intermediate. There are two primary pathways for this step:

SN2 Pathway: The nucleophilic alcohol attacks the electrophilic carbon in a single, concerted step, displacing the water molecule. This pathway is favored when a primary alcohol (like 1-octadecanol) is the nucleophile attacking a protonated secondary alcohol (isopropanol), or when the secondary alcohol (isopropanol) attacks a protonated primary alcohol. Given the steric hindrance of the secondary carbon, the attack on the protonated primary alcohol is generally more favorable.

SN1 Pathway: The protonated alcohol may first lose a water molecule to form a carbocation intermediate. This is more likely for the secondary alcohol, isopropanol, which can form a more stable secondary carbocation. The other alcohol (1-octadecanol) then attacks this carbocation. This pathway can compete with the SN2 mechanism. masterorganicchemistry.com

Deprotonation: The resulting oxonium ion is deprotonated, typically by a conjugate base in the reaction mixture or another alcohol molecule, to yield the final this compound product. This step also regenerates the acid catalyst, allowing it to participate in further reaction cycles. researchgate.net

Competing reactions are significant in this process. The self-condensation of each alcohol can lead to the formation of symmetrical ethers: diisopropyl ether and dioctadecyl ether. Furthermore, the elimination of water from the protonated alcohols can occur, leading to the formation of alkenes (propene from isopropanol and 1-octadecene (B91540) from 1-octadecanol), particularly at higher temperatures. nacatsoc.org

Influence of Reaction Conditions on Reaction Kinetics and Selectivity for this compound

The kinetics of the etherification reaction and the selectivity towards this compound are highly dependent on several reaction conditions. Optimizing these parameters is essential to favor the formation of the desired asymmetrical ether over side products.

Catalyst Type: Solid acid catalysts are often preferred for their ease of separation and reusability. The choice of catalyst significantly impacts both activity and selectivity.

Tungstated Zirconia: This catalyst has shown high selectivity for the etherification of primary linear alcohols, minimizing the competing dehydration reaction to form alkenes. osti.gov Its balanced Brønsted and Lewis acid sites are believed to enhance the surface concentration of adsorbed alcohols, promoting the bimolecular etherification pathway.

Zeolites: Zeolites such as H-Beta are effective catalysts. Their shape selectivity, pore structure, and hydrophobicity can be tailored to favor the formation of the desired ether product by controlling the access of reactants to the active sites. researchgate.netresearchgate.net

Ion-Exchange Resins: Acidic resins like Amberlyst have also been successfully used for etherification reactions. nih.gov

Reaction Temperature: Temperature is a critical parameter that influences the rates of both the desired etherification and undesired side reactions.

An increase in temperature generally accelerates the reaction rate.

However, higher temperatures often favor the unimolecular dehydration (elimination) of alcohols to form alkenes, as this pathway typically has a higher activation energy than bimolecular etherification. mdpi.com This decreases the selectivity for the ether product. Therefore, an optimal temperature must be maintained to achieve a reasonable reaction rate while maximizing selectivity.

TemperatureRelative Rate of EtherificationSelectivity for this compoundNotes
LowSlowHighReaction kinetics are slow, requiring longer reaction times.
ModerateModerateOptimalA balance between reaction rate and selectivity is achieved.
HighFastLowSide reactions, particularly alkene formation, become dominant.

Molar Ratio of Reactants: The initial molar ratio of isopropanol to 1-octadecanol significantly affects the product distribution.

Using a large excess of one reactant (typically the less expensive and more volatile alcohol, isopropanol) can shift the reaction equilibrium towards the formation of the desired asymmetrical ether, according to Le Chatelier's principle.

This strategy also minimizes the self-condensation of the more valuable long-chain alcohol, 1-octadecanol, thus increasing the yield of this compound relative to dioctadecyl ether. nih.gov

Isopropanol:1-Octadecanol Molar RatioYield of this compoundYield of Dioctadecyl EtherNotes
1:1ModerateSignificantStatistical mixture of products is likely.
5:1HighLowExcess isopropanol favors the formation of the asymmetrical ether.
10:1Very HighVery LowFurther increases the selectivity for the target product.

Water Removal: Since water is a byproduct of the reaction, its accumulation can inhibit the catalyst and cause the reaction equilibrium to shift back towards the reactants. Efficient removal of water from the reaction mixture, for instance through reactive distillation or the use of a dehydrating agent, can significantly increase the conversion and final yield of the ether.

Advanced Characterization and Analytical Methodologies for Isopropyl Octadecyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating components from a complex mixture. purkh.com The choice between gas and liquid chromatography for isopropyl octadecyl ether depends on the sample matrix and the analytical objective.

High-Resolution Gas Chromatography (HRGC), utilizing capillary columns, offers excellent separation efficiency and is a primary technique for the analysis of volatile and semi-volatile compounds. For a molecule with a high boiling point like this compound, HRGC is suitable for purity assessment and quantification in clean sample matrices.

Key aspects of HRGC application include:

Column Selection: A non-polar or mid-polarity capillary column, such as one with a 100% dimethyl polysiloxane or a 5% phenyl-methylpolysiloxane stationary phase, is typically employed. These columns separate compounds primarily based on boiling point and are stable at the high temperatures required to elute long-chain ethers.

Temperature Programming: A programmed temperature gradient is essential for analyzing compounds with a wide range of boiling points. For this compound, the analysis would start at a moderate temperature and ramp up to a higher temperature (e.g., up to 300-350°C) to ensure the compound elutes from the column in a reasonable time with good peak shape.

Detection: A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons and its wide linear range. When structural information of impurities is required, HRGC is coupled with a mass spectrometer (GC-MS). researchgate.net

Table 1: Illustrative HRGC Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1, DB-5)Provides high-resolution separation of long-chain organic compounds.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Injection Mode Split/SplitlessIntroduces a small, precise amount of sample onto the column.
Injector Temp. 280 °CEnsures rapid volatilization of the analyte.
Oven Program 100 °C (hold 1 min), ramp to 320 °C at 15 °C/minSeparates components based on boiling point.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Quantifies the analyte (FID) or identifies it structurally (MS).
Detector Temp. 320 °CPrevents condensation of the analyte in the detector.

Liquid chromatography (LC) is exceptionally versatile for analyzing non-volatile or thermally sensitive compounds, making it ideal for this compound, especially within complex matrices like cosmetic or industrial formulations. purkh.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant LC techniques, offering high resolution and speed. purkh.com

For this compound, reversed-phase HPLC is the most common approach:

Stationary Phase: A C18 (octadecylsilane) or C8 column is typically used, where the non-polar stationary phase effectively retains the long octadecyl chain of the ether.

Mobile Phase: A gradient elution using a mixture of a non-polar organic solvent (like acetonitrile (B52724) or isopropanol) and water is employed. nih.gov The gradient starts with a higher proportion of water and transitions to a higher proportion of the organic solvent to elute the highly non-polar this compound.

Detection: Since this compound lacks a chromophore, it is not readily detectable by UV-Vis detectors. Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS) are required for detection and quantification. researchgate.net

Spectroscopic and Spectrometric Characterization Approaches

While chromatography separates the compound, spectroscopic and spectrometric techniques provide detailed information about its molecular weight, elemental composition, and structure.

Mass spectrometry is a powerful tool that measures the mass-to-charge ratio (m/z) of ionized molecules. measurlabs.com When coupled with chromatography, it provides definitive identification.

Molecular Ion Determination: In MS analysis, this compound (C₂₁H₄₄O) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Fragmentation Analysis: The ether linkage is prone to fragmentation. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen). This would lead to characteristic fragment ions, such as the loss of an isopropyl group or cleavage within the octadecyl chain. These fragments provide clues that help confirm the structure.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio to several decimal places, allowing for the determination of the "exact mass". bioanalysis-zone.com This high accuracy enables the calculation of the precise elemental formula, distinguishing this compound from other compounds that might have the same nominal mass. measurlabs.combioanalysis-zone.com HRMS is invaluable for confirming the identity of the compound with a high degree of confidence. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound (C₂₁H₄₄O)

ParameterPredicted Value/ObservationSignificance
Molecular Formula C₂₁H₄₄OBasic chemical formula.
Nominal Mass 328 amuInteger mass of the most abundant isotopes.
Exact Mass 328.33922 uPrecise mass used in HRMS to confirm the elemental composition. bioanalysis-zone.com
Key Fragments (EI) [M-CH(CH₃)₂]⁺ (loss of isopropyl), [M-C₁₈H₃₇]⁺ (loss of octadecyl), various alkyl fragments from the C₁₈ chain.Characteristic fragmentation pattern helps in structural confirmation by identifying the constituent parts.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. jchps.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. core.ac.uksemanticscholar.org For this compound, ¹H NMR and ¹³C NMR are fundamental.

¹H NMR: This technique provides information about the number of different types of protons and their neighboring environments. The spectrum of this compound would show distinct signals for the protons on the isopropyl group, the methylene (B1212753) group attached to the ether oxygen, the long alkyl chain, and the terminal methyl group. Protons on carbons adjacent to the ether oxygen are characteristically shifted downfield to the 3.4-4.5 δ range. libretexts.org

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Carbons bonded to the electronegative oxygen atom are shifted downfield, typically appearing in the 50-80 δ range in the ¹³C NMR spectrum. libretexts.org

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign which protons are attached to which carbons and to confirm the connectivity of the entire molecule. core.ac.uk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Structural UnitPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
(CH₃)₂ CH-O-~1.1-1.2 (doublet)~22-23
(CH₃)₂CH -O-~3.5-3.7 (septet)~70-72
-O-CH₂ -CH₂-~3.3-3.5 (triplet)~70-72
-CH₂-CH₂ -(CH₂)₁₅-CH₃~1.5-1.6~30-32
-(CH₂)₁₄-CH₂ -CH₃~1.2-1.4 (broad)~29-30 (multiple peaks)
-CH₃ ~0.8-0.9 (triplet)~14

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netlongdom.org

For this compound, the spectrum is dominated by features of the alkyl groups. The most diagnostic absorption for an ether is the C-O stretching vibration.

C-H Stretching: Strong, sharp absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of the C-H bonds in the methyl and methylene groups of the isopropyl and octadecyl chains. libretexts.org

C-H Bending: Absorptions around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ correspond to the bending (scissoring and rocking) vibrations of the C-H bonds. libretexts.org

C-O Stretching: The most indicative feature for the ether functional group is a strong C-O single bond stretching absorption, which typically appears in the 1050 to 1150 cm⁻¹ region of the IR spectrum. libretexts.org The presence of a strong band in this region, combined with the absence of O-H (alcohol) or C=O (carbonyl) bands, is strong evidence for an ether structure.

Table 4: Key Infrared (IR) Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensitySignificance
C-H Stretch (sp³) 2850 - 3000StrongConfirms the presence of the aliphatic isopropyl and octadecyl chains. libretexts.org
C-H Bend 1350 - 1470MediumFurther evidence of alkyl groups. libretexts.org
C-O-C Stretch 1050 - 1150StrongDiagnostic for the ether functional group. libretexts.org

Method Validation and Quality Assurance in this compound Analysis

The rigorous validation of analytical methods is a cornerstone of quality assurance in the analysis of cosmetic ingredients such as this compound. This process ensures that the chosen analytical methodology is fit for its intended purpose, providing reliable, reproducible, and accurate data. The validation process, typically adhering to guidelines from bodies like the International Council for Harmonisation (ICH), encompasses a range of parameters that collectively attest to a method's performance and reliability. scispace.comresearchgate.net

For a compound like this compound, which is a long-chain ether often found in complex cosmetic matrices, analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed. The validation of these methods involves a systematic evaluation of several key performance characteristics.

Key Validation Parameters

A comprehensive method validation for this compound would involve the assessment of the following parameters:

Specificity and Selectivity: This ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. Accuracy is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is considered at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: This is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

While specific validated method data for this compound is not extensively published, the following tables provide examples of typical validation parameters for structurally related long-chain ethers and esters, illustrating the expected performance of a well-validated analytical method.

Table 1: Illustrative HPLC Validation Parameters for a Long-Chain Isopropyl Ester

ParameterSpecificationFinding
Linearity
Range0.25 - 20.0 µg/mLCorrelation Coefficient (r²) > 0.999
Sensitivity
Limit of Detection (LOD)Signal-to-Noise Ratio of 3:10.96 µg/g
Limit of Quantitation (LOQ)Signal-to-Noise Ratio of 10:12.91 µg/g
Accuracy
Recovery90 - 110%90.2% - 102.1%
Precision
Repeatability (RSD)< 7%< 7%

This data is analogous, based on the analysis of isopropyl p-toluenesulfonate in an isopropyl ester matrix and serves as an example. oatext.com

Table 2: Example GC-MS Validation Data for Glycol Ethers in a Cosmetic Matrix

ParameterEthylene Glycol Dimethyl EtherDiethylene Glycol Monoethyl EtherTriethylene Glycol Dimethyl EtherPhenoxyethanol
Linearity Range (µg/mL) 25-20025-20025-20025-200
Correlation Coefficient (r²) > 0.995> 0.995> 0.995> 0.995
LOD (µg/mL) 1.393.701.614.79
LOQ (µg/mL) 4.0012.345.3815.95
Mean Recovery 96.72% - 100.40%96.72% - 100.40%96.72% - 100.40%96.72% - 100.40%
Precision (RSD) < 15%< 15%< 15%< 15%

This data is for analogous glycol ethers and demonstrates typical validation results for related compounds in cosmetic creams. nih.gov

Quality Assurance in the Analysis of this compound

Quality assurance (QA) encompasses a broader set of systematic actions to ensure that the analytical data generated is of the required quality. For the analysis of this compound, a robust QA program would include:

Standard Operating Procedures (SOPs): All analytical procedures should be meticulously documented in SOPs to ensure consistency in execution.

Calibration and Maintenance of Instruments: Regular calibration and preventative maintenance of analytical instruments, such as GC and HPLC systems, are crucial for reliable data generation. cdc.gov

Use of Certified Reference Materials (CRMs): Where available, CRMs should be used to ensure the traceability of measurements.

Control Samples and Charts: The routine analysis of quality control (QC) samples at various concentrations and the maintenance of control charts help in monitoring the performance of the analytical method over time.

Analyst Training and Proficiency: Analysts must be adequately trained in the specific analytical method, and their proficiency should be regularly assessed.

Documentation and Record Keeping: Comprehensive documentation of all aspects of the analysis, from sample receipt to data reporting, is essential for traceability and auditing purposes.

The implementation of these method validation and quality assurance principles ensures that the determination of this compound in raw materials and finished cosmetic products is accurate, reliable, and meets regulatory and quality standards. skinconsult.com

Applications of Isopropyl Octadecyl Ether in Materials Science and Industrial Formulations

Role as Surfactant and Emulsifying Agent in Non-Cosmetic Industrial Formulations

Isopropyl octadecyl ether belongs to the class of non-ionic surfactants. shreechem.in Its structure, comprising a long, hydrophobic octadecyl tail and a moderately polar ether group with a bulky isopropyl head, allows it to function effectively at the interface between immiscible liquids, such as oil and water. This amphiphilic nature enables it to reduce surface and interfacial tension, which is a fundamental property of surfactants. shreechem.inuomustansiriyah.edu.iq Consequently, it is utilized as an emulsifying agent in a variety of non-cosmetic industrial formulations to create stable mixtures of liquids that would otherwise separate. romanpub.comgoogle.com

Emulsion Stability and Interfacial Phenomena Studies

The effectiveness of this compound as an emulsifier is rooted in its ability to adsorb at the oil-water interface, creating a protective barrier around the dispersed droplets and preventing them from coalescing. uomustansiriyah.edu.iq The long octadecyl chain provides a significant steric hindrance that contributes to the stability of the emulsion. The stability of emulsions is a complex phenomenon influenced by various factors, including the concentration of the emulsifying agent. romanpub.com Typically, as the concentration of the surfactant increases, the stability of the emulsion improves up to a certain point, known as the critical micelle concentration (CMC), beyond which the surfactant molecules begin to form micelles in the bulk phase. uomustansiriyah.edu.iq

Table 1: Factors Influencing Emulsion Stability with this compound

FactorInfluence on Emulsion StabilityScientific Rationale
Concentration Stability generally increases with concentration up to the Critical Micelle Concentration (CMC). romanpub.comHigher concentration leads to greater coverage of the droplet surface, providing a more effective barrier against coalescence. uomustansiriyah.edu.iq
Temperature Can either increase or decrease stability depending on the system.Affects viscosity, interfacial film properties, and the solubility of the surfactant.
pH Generally has a minimal effect on non-ionic surfactants like this compound.Non-ionic surfactants do not carry a net electrical charge, making them less sensitive to changes in pH.
Presence of Electrolytes Can affect stability, although non-ionic surfactants are less sensitive than ionic ones. shreechem.inHigh electrolyte concentrations can alter the hydration of the surfactant's head group, potentially affecting its performance.
Co-surfactants Can significantly enhance stability. nih.govresearchgate.netCo-surfactants can pack more efficiently at the interface, leading to a more rigid and stable interfacial film.

Application in Industrial Process Aids (e.g., Extraction Solvents)

Ethers are recognized for their utility as solvents in various industrial processes. drugfuture.comnbinno.comspectrumchemical.com The chemical structure of this compound, with its long alkyl chain, makes it particularly suitable as an extraction solvent for non-polar substances such as oils, fats, and other organic compounds. chemicalbook.comnih.gov Its likely high boiling point and low volatility would be advantageous in extraction processes that are conducted at elevated temperatures.

In the context of industrial process aids, this compound can be employed to selectively extract valuable components from complex mixtures. For instance, in the extraction of natural products, it could be used to isolate specific lipids or other hydrophobic molecules from plant or animal tissues. nih.govresearchgate.net Its properties can be compared to other commonly used extraction solvents.

Table 2: Comparison of this compound with Other Extraction Solvents

SolventPolarityBoiling Point (°C)Key Applications in Extraction
Hexane Non-polar~69Extraction of oils and fats. alliancechemical.com
Ethanol Polar~78Extraction of a wide range of plant compounds. simplesolvents.com
Isopropyl Alcohol Polar~82Extraction of oils and polar compounds. nih.govsydneysolvents.com.au
This compound Non-polar (overall)High (estimated)Potential for extraction of non-polar compounds at higher temperatures.

Functionalization in Advanced Materials Development

The unique properties of this compound also lend themselves to applications in the development of advanced materials, where it can be used to impart specific functionalities to polymers and other composite materials.

Integration into Polymeric Systems and Composites

The incorporation of long-chain molecules into polymer matrices is a common strategy for modifying their physical and chemical properties. This compound, when blended with polymers, can act as a plasticizer, increasing the flexibility and workability of the material. Furthermore, due to its amphiphilic nature, it has the potential to migrate to the surface of the polymer, thereby altering the surface properties. researchgate.net This can be particularly useful for enhancing the hydrophobicity or lubricity of a polymer surface.

The concept of surface modification is crucial in the field of advanced materials, as demonstrated by studies on materials like poly(ether ether ketone) (PEEK), where surface functionalization is used to improve biocompatibility for medical implants. nih.govmdpi.commdpi.comfrontiersin.org Similarly, the integration of this compound into industrial polymers could be used to tailor their surface characteristics for specific applications.

Table 3: Potential Effects of Integrating this compound into Polymeric Systems

Polymer SystemPotential EffectApplication
Polyolefins (e.g., Polypropylene, Polyethylene) Increased surface hydrophobicity, potential for improved lubricity.Coatings, films with water-repellent properties.
Elastomers Plasticizing effect, improved processing.Flexible tubing, seals.
Resins and Coatings Improved flow and leveling, surface slip agent.Paints, varnishes, and protective coatings.

Reagent for Chemical Synthesis of Derivatized Compounds

This compound can serve as a starting material for the synthesis of more complex, derivatized compounds. The Williamson ether synthesis is a common method for preparing ethers, and it involves the reaction of an alkoxide with an alkyl halide. libretexts.orgpearson.comlibretexts.org For the synthesis of this compound, the reaction between sodium isopropoxide and octadecyl halide would be the preferred route to minimize competing elimination reactions. libretexts.org

While the ether linkage is generally stable and unreactive, the long octadecyl chain offers a site for chemical modification. nbinno.com For example, the introduction of functional groups along the alkyl chain could lead to the creation of novel surfactants, lubricants, or polymer additives with tailored properties.

Table 4: Synthetic Pathways and Potential Derivatives of this compound

Reaction TypeReagentsProductPotential Application
Williamson Ether Synthesis Sodium isopropoxide + Octadecyl bromideThis compoundStarting material
Functionalization of the Alkyl Chain This compound + Reagents for halogenation, epoxidation, etc.Derivatized this compoundSpecialty surfactants, reactive polymer additives.

Lubrication and Surface Modification Studies

The long alkyl chain of this compound is a key feature that makes it a candidate for applications in lubrication and surface modification. Ethers, in general, have been explored for their use as lubricating oils. google.com The octadecyl group can form a lubricating film on surfaces, which helps to reduce friction and wear.

As a surface-active molecule, this compound can adsorb onto various surfaces, altering their properties. For instance, when applied to a metal surface, it can form a hydrophobic layer that may offer protection against corrosion. The principles of surface modification are critical in many industrial applications, from improving the performance of lubricants to enhancing the biocompatibility of medical devices. nih.govmdpi.commdpi.comfrontiersin.org

Table 5: Potential Lubricating and Surface Modifying Properties of this compound

PropertyMechanismPotential Industrial Application
Lubricity Formation of a thin, low-shear film on surfaces due to the long octadecyl chain.Additive in industrial lubricants, metalworking fluids.
Surface Hydrophobicity Adsorption on surfaces with the hydrophobic tail oriented away from the surface.Water-repellent coatings, corrosion inhibitors.
Friction Modification Reduction of the coefficient of friction between moving parts.Component in specialty greases and oils.

Derivatives and Analogues of Isopropyl Octadecyl Ether: Synthesis and Research

Synthesis of Ether Lipids and Bio-Inspired Analogues

The synthesis of ether lipids and their analogues often involves complex stereocontrolled reactions to mimic the specific stereochemistry found in natural compounds. nih.gov Methodologies have been developed to create both natural structures and bio-inspired derivatives with modified properties. researchgate.net

Stereoselective Synthesis of Glycerol (B35011) Ether Derivatives

Achieving the correct stereochemistry at the sn-2 position of the glycerol backbone is a critical aspect of synthesizing biologically active ether lipids. nih.gov Asymmetric synthesis strategies are employed to produce enantiomerically pure compounds.

One common approach begins with commercially available, enantiopure precursors like (R)- or (S)-solketal. nih.gov Another established method for stereoselective synthesis starts from D- or L-tartaric acids, which are converted to an intermediate threitol derivative before alkylation. nih.gov For instance, the synthesis of the two enantiomers of Platelet-Activating Factor (PAF), a potent ether lipid mediator, was accomplished starting from D-mannitol. nih.gov This multi-step process involves creating 1,2-isopropylidene-sn-glycerol as a key chiral intermediate. nih.gov

A convergent synthesis strategy has been used for polyunsaturated methoxylated ether lipids (MELs). nih.gov This method utilizes an enantio- and diastereomerically pure isopropylidene-protected glyceryl glycidyl (B131873) ether, which serves as a versatile building block for the head group, ensuring the desired stereochemistry in the final product. nih.gov

Starting MaterialChiral IntermediateTarget Compound Class
D- or L-Tartaric AcidD- or L-Threitol derivativeEnantiopure Glycerol Ethers
(R)- or (S)-Solketal(R)- or (S)-1-O-alkylglycerolEnantiopure Ether Lipids
D-Mannitol1,2-isopropylidene-sn-glycerolEnantiomers of PAF
Glyceryl glycidol (B123203) etherEnantio- and diastereopure etherMethoxylated Ether Lipids

Modification of Alkyl Chain Lengths and Branching in Ether Analogues

Modifying the length and structure of the alkyl chain at the sn-1 position significantly influences the physicochemical and biological properties of ether lipids. Researchers have synthesized a variety of analogues by altering the C-1 chain to investigate these effects. nih.gov

Modifications include varying the chain length, introducing unsaturation, and adding branches or cyclic groups. nih.govresearchgate.net For example, analogues of the anticancer ether lipid Edelfosine (B1662340) have been created with different saturated lipid chain lengths, such as C16 or C18. nih.gov In other studies, the saturated alkyl chain of PAF has been replaced with a mono-unsaturated oleyl chain. nih.gov

Branching has also been explored, with some compounds incorporating a phenyl group within the alkyl chain. nih.gov One synthetic strategy involves the reaction of a Grignard reagent formed from bromoanisole with a long-chain brominated hydrocarbon in the presence of a copper salt, effectively inserting a phenyl group between the glycerol backbone and the alkyl chain. nih.gov These structural changes can impact cytotoxic potency and other biological activities. nih.gov

Functionalized Isopropyl Octadecyl Ether Derivatives

The introduction of specific functional groups into the ether lipid structure allows for the development of compounds with tailored properties, including probes for bio-imaging and molecules with altered biological activity. researchgate.net

Synthesis of Halo-, Azido-, and Phosphate-Modified Analogues

Functional groups such as halogens, azides, and phosphates have been incorporated into ether lipid structures to create specialized analogues.

Halo-derivatives: Iodinated analogues have been developed for bio-imaging purposes. For instance, analogues of edelfosine featuring an iodophenyl group at the terminal (ω-position) of the lipid chain have been synthesized. researchgate.net

Azido-derivatives: The azide (B81097) group is a versatile functional group used in "click chemistry" and as a photoreactive probe. acs.orgresearchgate.net The synthesis of an azido-PAF analogue can be achieved by starting with a mesylate derivative of the glycerol backbone. nih.gov A nucleophilic substitution (SN2) reaction with sodium azide replaces the mesylate group, introducing the azide functionality with an inversion of configuration. researchgate.netnih.gov Subsequent steps involve deprotection and the addition of the phosphocholine (B91661) head group to yield the final azido-modified ether lipid. nih.gov

Phosphate-derivatives: The phosphate (B84403) group is a key component of many biologically active ether lipids, forming the polar head group. The installation of a phosphocholine head group is a common final step in the synthesis of analogues of PAF and edelfosine. nih.gov This is typically achieved in a two-step process, starting with the reaction of the free alcohol on the glycerol backbone with a reagent like bromoethyl dichlorophosphate (B8581778), followed by treatment with trimethylamine (B31210) to form the quaternary ammonium (B1175870) salt of the phosphocholine moiety. nih.gov

ModificationReagent/MethodPurpose/Application
Iodination Introduction of an iodophenyl groupBio-imaging probes
Azidation SN2 reaction with sodium azide on a mesylate precursorPhotoreactive probes, Click chemistry handles
Phosphorylation Reaction with bromoethyl dichlorophosphate and trimethylamineCreation of bioactive polar head groups (e.g., phosphocholine)

Sulfur-Containing Ether Derivatives

Replacing the oxygen atom of the ether linkage with a sulfur atom creates a thioether, resulting in a distinct class of analogues with modified chemical and biological properties. researchgate.net The synthesis of these sulfur-containing lipids has been pursued to create non-natural substrates for biochemical and medicinal investigation. researchgate.net

The preparation of thioether lipids often involves the reaction of a thiolate anion with an alkyl halide in a nucleophilic substitution reaction. libretexts.org For example, the synthesis of a racemic sn-1-thio-PAF analogue has been reported. nih.gov These thioether analogues are valuable for studying the role of the ether linkage in biological processes, as the thioether bond has different bond angles, lengths, and polarizability compared to the ether bond. nih.govresearchgate.net Thiol-ene and thiol-yne "click" reactions, which are highly efficient and atom-economical, also represent a modern approach to forming carbon-sulfur bonds in lipid-like structures. mdpi.com

Structure-Property Relationship Studies in this compound Derivatives

Understanding the relationship between the chemical structure of ether lipid derivatives and their physical and biological properties is a primary goal of their synthesis. These studies help in designing new compounds with enhanced or specific activities. nih.gov

The modification of the alkyl chain, for instance, has a direct impact on biological activity. Studies on alkyl lysophospholipid analogs showed that introducing a carbonyl group or branching in the C-1 chain could yield compounds with cytotoxic potency comparable to the reference drug ET-18-OCH₃, but with reduced hemolytic effects. nih.gov This demonstrates that structural changes can dissociate desired cytotoxic effects from undesirable side effects.

The introduction and positioning of functional groups also critically influence the properties of the molecule. In azide-modified phospholipids, the location of the azide group (either in the middle or at the end of an alkyl chain) and the type of linkage (ester vs. ether) at the sn-2 position affect the type of aggregates they form, such as liposomes or sheet-like structures. acs.orgnih.gov This highlights how subtle structural changes can dictate the supramolecular organization and, by extension, their interaction with biological membranes. nih.gov The ultimate goal of designing such bioactive ether lipids is often to modulate the function of membrane proteins or alter the biophysical properties of the cell membrane itself. nih.gov

Computational Chemistry and Theoretical Modeling of Isopropyl Octadecyl Ether

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, and reactivity of molecules. These ab initio methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system, providing a fundamental basis for predicting a wide range of chemical phenomena.

Quantum chemistry allows for the accurate prediction of spectroscopic data, which is crucial for the identification and characterization of molecules. By calculating the electronic and vibrational energy levels of Isopropyl octadecyl ether, its characteristic spectroscopic signatures can be simulated.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. dtic.mil These calculations involve computing the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular bonds. dtic.mil For this compound, this would reveal characteristic stretching and bending modes. The most prominent feature would be the strong asymmetric C-O-C stretching vibration, typically found in the 1150-1085 cm⁻¹ region for aliphatic ethers. libretexts.orglibretexts.org Other predictable vibrations include the C-H stretching modes of the alkyl chains (around 2850-3000 cm⁻¹) and various bending (scissoring, wagging, twisting) modes in the fingerprint region (< 1500 cm⁻¹). Comparing these computed spectra with experimental data can confirm the molecule's structure and purity. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. acs.orgyoutube.com Using methods like the Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus in the molecule can be calculated. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org For this compound, calculations would predict the chemical shifts for the unique protons and carbons, such as those on the isopropyl group's methine carbon, the methylene (B1212753) carbon of the octadecyl chain adjacent to the ether oxygen, and the terminal methyl groups. The accuracy of these predictions is often high enough to aid in the unambiguous assignment of complex experimental spectra. nih.gov

Table 1: Predicted Spectroscopic Data for this compound
Spectroscopic Technique Functional Group/Atom Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
Infrared (IR) SpectroscopyC-H Stretch (Alkyl)2855 - 2965
C-O-C Asymmetric Stretch~1120
CH₂ Bending (Scissoring)~1470
¹³C NMR Spectroscopy-CH(CH₃)₂ (methine)~70-72
-O-CH₂- (octadecyl)~68-70
Terminal -CH₃ (octadecyl)~14
¹H NMR Spectroscopy-CH(CH₃)₂ (methine)~3.5-3.7
-O-CH₂- (octadecyl)~3.3-3.5
Terminal -CH₃ (octadecyl)~0.8-0.9

Note: These values are illustrative and represent typical ranges expected from DFT calculations for a molecule with this structure.

Computational chemistry is crucial for investigating the mechanisms of chemical reactions, such as the synthesis of ethers. By mapping the potential energy surface of a reaction, key intermediates and, most importantly, transition states can be identified. This allows for the calculation of activation energies, which govern the reaction rate.

The formation of this compound can be envisioned through several synthetic routes, with two being particularly common: the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis.

Acid-Catalyzed Dehydration: This route would involve the reaction of isopropanol (B130326) and 1-octadecanol in the presence of a strong acid. The mechanism involves the protonation of one alcohol to form a good leaving group (water), followed by a nucleophilic attack (Sₙ2) by the other alcohol. masterorganicchemistry.com Quantum chemical calculations can model this entire pathway. researchgate.netresearchgate.net They can determine the relative energies of the reactants, the protonated intermediate, the transition state for the Sₙ2 attack, and the final ether product. Such calculations would likely show that protonation of the primary alcohol (1-octadecanol) is followed by attack from the secondary alcohol (isopropanol), or vice-versa, allowing for a comparison of the activation barriers for competing pathways.

Williamson Ether Synthesis: This classic Sₙ2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. masterorganicchemistry.comjk-sci.com To form this compound, this could involve sodium octadecyloxide reacting with isopropyl bromide, or sodium isopropoxide reacting with 1-bromooctadecane (B154017). DFT calculations are well-suited to model the Sₙ2 transition state, where the nucleophile attacks the carbon atom while the leaving group departs. rsc.org By calculating the activation energy for both possible combinations of reactants, the more favorable synthetic route can be predicted. Typically, the reaction is most efficient with a primary alkyl halide to minimize competing elimination (E2) reactions, a prediction that can be quantified and confirmed through computational analysis. masterorganicchemistry.comlumenlearning.com

Table 2: Illustrative Reaction Energy Profile for Williamson Ether Synthesis of this compound
Reaction Coordinate Species Description Relative Energy (kJ/mol)
ReactantsCH₃(CH₂)₁₇Br + (CH₃)₂CHO⁻ Na⁺0
Transition State[(CH₃)₂CHO---C₁₈H₃₇---Br]⁻ Na⁺+85
ProductsCH₃(CH₂)₁₇OCH(CH₃)₂ + NaBr-120

Note: Values are hypothetical, based on typical Sₙ2 profiles calculated via DFT, representing the reaction of 1-bromooctadecane with sodium isopropoxide.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular interactions. The accuracy of these simulations depends heavily on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govresearchgate.net For ethers and long-chain alkyl systems, well-established force fields like CHARMM, AMBER, and GROMOS are commonly used. researchgate.netnih.govacs.orggromacs.orggromos.netethz.chnih.govgromacs.org

This compound is an amphiphilic molecule, possessing a small, polar ether headgroup and a large, nonpolar octadecyl tail. This structure dictates its behavior in different solvents and its tendency to self-assemble.

MD simulations are an ideal tool for exploring these phenomena. riverpublishers.com In a simulation box containing multiple ether molecules and a solvent (e.g., water), the trajectory of each molecule can be tracked over nanoseconds or microseconds. nih.gov

In Aqueous Solution: When simulated in water, the hydrophobic octadecyl tails will avoid contact with the polar solvent, while the ether oxygen can act as a hydrogen bond acceptor, interacting favorably with water molecules. nih.gov Above a certain concentration, known as the critical micelle concentration (CMC), the simulated molecules would be expected to aggregate spontaneously. mdpi.com These simulations can reveal the morphology of the resulting aggregates (e.g., spherical micelles, bilayers), the aggregation number (the number of molecules per micelle), and the dynamics of molecule exchange between aggregates and the bulk solution. acs.orgmdpi.com

In Nonpolar Solvents: In a nonpolar solvent, the interactions would be reversed. The nonpolar tails would interact favorably with the solvent via van der Waals forces, while the polar ether headgroups would be less favorably solvated. This could lead to the formation of reverse micelles, where the ether headgroups cluster together in the core to minimize contact with the solvent.

Table 3: Typical Output from an MD Simulation of Ether Self-Assembly in Water
Simulation Parameter Value/Observation
System Composition100 Ether Molecules, 20,000 Water Molecules
Temperature300 K
Simulation Time500 ns
Key Result
Critical Micelle Concentration (CMC)Determined by monitoring monomer concentration
Average Aggregation Number (N_agg)~60-80 molecules/micelle
Micelle ShapeApproximately spherical
Radius of Gyration (R_g) of Micelle~2.5 nm

Note: These results are illustrative and represent typical findings for the self-assembly of a single-chain amphiphile with a long alkyl tail.

The interaction of this compound with various surfaces is relevant to its applications as a lubricant, coating agent, or formulation excipient. MD simulations can model the interface between a liquid phase of the ether and a solid surface, providing molecular-level insights into adsorption, wetting, and boundary layer formation.

Metal/Metal Oxide Surfaces: Simulations can be set up with a slab of a metal or metal oxide (e.g., iron, aluminum oxide) at the bottom of the simulation box, with ether molecules placed above it. mdpi.com By analyzing the simulation trajectories, one can determine the preferred orientation of the ether molecules on the surface. It is likely that the polar ether oxygen would interact with the typically high-energy metal or metal oxide surface, while the long alkyl chains would extend away from it, potentially forming an ordered, lubricating layer. researchgate.netnih.govscielo.br The strength of this interaction can be quantified by calculating the adsorption energy. mdpi.com

Polymer Surfaces: The interaction with polymer surfaces is crucial in applications like plasticizers or coatings. An MD simulation could model the interface between this compound and a polymer slab (e.g., polyethylene (B3416737), polyvinyl chloride). The simulation would reveal the extent to which the ether molecules adsorb onto or absorb into the polymer matrix. The long octadecyl chain would likely have favorable van der Waals interactions with nonpolar polymers, promoting adhesion and the formation of a surface film. mdpi.com

Table 4: Simulated Interaction Parameters of this compound on a Hypothetical Iron Oxide Surface
Parameter Description Illustrative Result
Adsorption EnergyThe energy released when a single ether molecule adsorbs from the bulk liquid onto the surface.-45 kJ/mol
Molecular OrientationThe average angle of the octadecyl chain with respect to the surface normal.25°
Density ProfileThe density of ether atoms as a function of distance from the surface.Shows a dense, ordered layer of ether headgroups at the interface.
Diffusion CoefficientThe mobility of ether molecules within the first adsorbed layer compared to the bulk liquid.10x lower than bulk

Note: Values are hypothetical, intended to illustrate the type of quantitative data obtainable from MD simulations of surface interactions.

Environmental Fate and Ecotoxicological Considerations of Isopropyl Octadecyl Ether

Environmental Pathways and Distribution

The entry of isopropyl octadecyl ether into the environment can occur through various industrial and consumer use pathways. Once released, its distribution is governed by its physicochemical properties, which determine its partitioning between air, water, soil, and sediment.

Aquatic and Terrestrial Compartment Partitioning

In aquatic and terrestrial environments, the high lipophilicity of the octadecyl chain is the dominant factor controlling the partitioning of this compound. Its predicted high octanol-water partition coefficient (Kow) and soil organic carbon-water partitioning coefficient (Koc) indicate a strong tendency to adsorb to suspended solids, sediment, and soil organic matter. This sorption significantly reduces its concentration in the aqueous phase and limits its mobility in soil, thereby decreasing the likelihood of groundwater contamination through leaching. The sorption affinity of long-chain compounds generally increases with the length of the alkyl chain, suggesting that this compound will be strongly bound to environmental matrices nih.gov.

Predicted Partitioning Behavior of this compound

Environmental CompartmentPredicted BehaviorRationale
Water Column Low concentrationHigh Kow, leading to partitioning to suspended solids and sediment.
Sediment High concentrationStrong adsorption to organic matter.
Soil Low mobilityHigh Koc, indicating strong binding to soil organic carbon.
Groundwater Low potential for contaminationLimited leaching due to strong soil adsorption.

Biodegradation and Persistence Studies

Microbial Degradation Mechanisms

The microbial degradation of ethers can be a challenging process due to the stability of the ether linkage. However, certain microorganisms, such as some species of Rhodococcus, have been shown to degrade various alkyl ethers nih.govnih.gov. The initial step in the aerobic biodegradation of ethers often involves the oxidation of a carbon atom adjacent to the ether oxygen (the α-carbon). For this compound, this could occur at either the isopropyl or the octadecyl side of the ether linkage. This initial oxidation can lead to the formation of an unstable hemiacetal, which then cleaves to form an alcohol and an aldehyde or ketone. These products can then be further metabolized by common microbial pathways.

Methodologies for Environmental Monitoring and Trace Analysis

The environmental monitoring and trace analysis of this compound, a non-polar, high molecular weight compound, necessitate robust and sensitive analytical methodologies. Due to its likely low concentration in environmental matrices and the complexity of these matrices, the analytical process typically involves sample extraction and cleanup, followed by instrumental analysis. While specific standardized methods for this compound are not extensively documented, established protocols for similar long-chain alkyl ethers and other non-polar organic compounds are applicable.

The primary analytical techniques for the determination of this compound are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govresearchgate.net The choice between these techniques often depends on the volatility and thermal stability of the compound, as well as the specific requirements of the analysis, such as desired detection limits and the nature of the sample matrix.

Sample Preparation and Extraction

Effective extraction and cleanup are critical steps to isolate this compound from environmental samples and remove interfering substances. The selection of an appropriate method is contingent on the sample matrix (water, soil, sediment, or biota).

Water Samples: For aqueous matrices, solid-phase extraction (SPE) is a widely used and effective technique for concentrating non-polar compounds like this compound. bohrium.comresearchgate.net SPE cartridges packed with a C18 (octadecyl) sorbent are particularly suitable for trapping such hydrophobic molecules from water. The process involves passing the water sample through the cartridge, where the analyte is adsorbed. Subsequently, the cartridge is eluted with a small volume of an organic solvent to recover the concentrated analyte.

Another common method for extracting non-polar organic compounds from water is liquid-liquid extraction (LLE), using a water-immiscible organic solvent. chromatographyonline.com

Soil and Sediment Samples: The extraction of this compound from solid matrices like soil and sediment is more complex due to the strong interaction between the compound and the sample matrix. Common extraction techniques include:

Soxhlet Extraction: This is a classical and exhaustive extraction method that uses a continuous flow of a heated solvent to extract the analyte from the solid sample. env.go.jp

Ultrasonic Extraction (Sonication): This method employs ultrasonic waves to disrupt the sample matrix and enhance the extraction of the target analyte into a solvent.

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds, such as lipids. This can be achieved using techniques like column chromatography with adsorbents like silica gel or alumina. env.go.jp

Biota Samples: The analysis of this compound in biological tissues requires initial homogenization of the sample. Extraction is typically performed using a mixture of organic solvents to efficiently extract lipids and the target analyte. nih.gov A subsequent cleanup step, often involving solid-phase extraction, is crucial to remove the high lipid content that can interfere with the analysis. researchgate.net

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.govresearchgate.net For the analysis of this compound, a gas chromatograph equipped with a capillary column coated with a non-polar stationary phase would be suitable. The mass spectrometer detector provides high selectivity and allows for the identification of the compound based on its mass spectrum. Electron ionization (EI) is a common ionization technique used in GC-MS for the analysis of such compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of non-volatile or thermally labile compounds. nih.govchromatographyonline.com For this compound, reversed-phase liquid chromatography with a C18 column would be an appropriate separation technique. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate protonated molecules or adduct ions of the analyte, which can then be detected by the mass spectrometer. nih.govbohrium.com LC-MS/MS (tandem mass spectrometry) can provide even higher selectivity and sensitivity for trace analysis. bohrium.comresearchgate.netresearchgate.net

The following table summarizes the key aspects of the analytical methodologies for this compound:

Analytical Step Methodology Description Applicable Matrices
Extraction Solid-Phase Extraction (SPE)The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a solvent.Water
Liquid-Liquid Extraction (LLE)The analyte is partitioned from the aqueous phase into an immiscible organic solvent.Water
Soxhlet ExtractionContinuous extraction of the analyte from a solid sample using a heated solvent.Soil, Sediment, Biota
Ultrasonic ExtractionUse of ultrasonic energy to enhance the extraction of the analyte into a solvent.Soil, Sediment
Cleanup Column ChromatographySeparation of the analyte from interferences using a solid stationary phase and a liquid mobile phase.Soil, Sediment, Biota Extracts
Analysis Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile compounds in a gas phase followed by detection with a mass spectrometer.Water, Soil, Sediment, Biota Extracts
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of compounds in a liquid phase followed by detection with a mass spectrometer.Water, Soil, Sediment, Biota Extracts

Concluding Remarks and Future Research Perspectives on Isopropyl Octadecyl Ether

The landscape of modern chemistry is increasingly focused on the development of functional molecules that are not only high-performing but also sustainably derived. Isopropyl octadecyl ether, a long-chain aliphatic ether, sits (B43327) at an interesting intersection of these pursuits. While its fundamental structure is simple, the combination of a long, hydrophobic C18 alkyl chain and a branched, compact isopropyl group imparts unique physicochemical properties that are yet to be fully explored. The following sections outline key future research perspectives that could unlock the full potential of this compound and its derivatives, spanning novel synthesis, advanced applications, and sustainable production methodologies.

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